REACTION_CXSMILES
|
C1(NC2CCCCC2)CCCCC1.[CH2:14]([CH:18]([CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH3:27])[C:19](O)=[O:20])[CH2:15][CH2:16][CH3:17].S(Cl)([Cl:30])=O>ClCCl.C(OCC)C>[CH2:14]([CH:18]([CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH3:27])[C:19]([Cl:30])=[O:20])[CH2:15][CH2:16][CH3:17]
|
Name
|
|
Quantity
|
500 μL
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)NC1CCCCC1
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
C(CCC)C(C(=O)O)CCCCCC
|
Name
|
|
Quantity
|
200 μL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the solution is stirred at room temperature for minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
this mixture is stirred at room temperature for 2 hours
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
The precipitate is filtered off
|
Type
|
WASH
|
Details
|
rinsed with ethyl ether
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)C(C(=O)Cl)CCCCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |